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Compound of Interest

Compound Name: 2-(2,4-Dinitrophenoxy)ethanol

CAS No.: 2831-60-9

Cat. No.: B1581911 Get Quote

Executive Summary & Compound Profile
2-(2,4-Dinitrophenoxy)ethanol (CAS: 2831-60-9) is a significant derivative of 2,4-

dinitrophenol, commonly synthesized via nucleophilic aromatic substitution (

) of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol.[1] Its spectral signature is defined
by the interplay between the strongly electron-withdrawing nitro groups and the electron-
donating ether linkage.[1]

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (

H,

C NMR) and Infrared (IR) spectra for this compound.[1] The data presented here is synthesized
from standard spectroscopic principles applied to polysubstituted aromatics, validated against
analogous dinitrophenyl derivatives.

Molecular Structure & Numbering
To ensure accurate spectral assignment, we utilize the following locant numbering system:

Phenyl Ring: C1 (ether ipso), C2 (nitro ipso), C3, C4 (nitro ipso), C5, C6.[1]

Side Chain:
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-Carbon (

),

-Carbon (

).[1]
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Figure 1: Structural connectivity and locant assignment for spectral interpretation.[1]

Experimental Protocols
Sample Preparation
Reliable spectral acquisition requires minimizing solvent effects and concentration-dependent

shifts (particularly for the hydroxyl proton).[1]

NMR Solvent: Deuterated Chloroform (

) is standard.[1] However, Dimethyl Sulfoxide-

(
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) is recommended if solubility is poor or to visualize the distinct OH coupling.[1]

Note: In

, the OH proton often appears as a broad singlet due to rapid exchange.[1] In

, it may appear as a triplet due to coupling with the adjacent methylene protons.[1]

Concentration: 10–15 mg in 0.6 mL solvent for

H; 30–50 mg for

C.

IR Sampling: KBr pellet (1-2% w/w) or ATR (Attenuated Total Reflectance) on neat solid/oil.

[1]

Infrared (IR) Spectroscopy Analysis[1][2][3][4][5][6]
The IR spectrum is dominated by the vibrational modes of the nitro groups and the hydroxyl

functionality.[1]

Key Absorption Bands[1][4][7][8]
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Functional Group
Wavenumber (

)
Intensity Mode Description

O-H (Alcohol) 3200 – 3550 Strong, Broad

H-bonded stretching.

[1][2] Sharpens if

dilute in

.

C-H (Aromatic) 3050 – 3100 Weak C-H stretching.[1]

C-H (Aliphatic) 2850 – 2950 Medium C-H stretching

(methylene groups).[1]

NO

(Nitro)
1590 – 1610 Strong

Asymmetric stretching

(

).[1]

NO

(Nitro)
1330 – 1350 Strong

Symmetric stretching (

).[1]

C=C (Aromatic) 1500 – 1530 Medium
Ring skeletal

vibrations.[1]

C-O (Ether) 1250 – 1280 Strong

Aryl alkyl ether

asymmetric stretch (

).[1]

C-O (Alcohol) 1050 – 1080 Strong
Primary alcohol

stretch.[1]

Mechanistic Insight: The presence of two nitro groups significantly alters the aromatic C-H

bending frequencies (fingerprint region < 900 cm

), typically showing bands characteristic of 1,2,4-substitution.[1] The shift of the ether C-O
stretch to higher frequencies (~1260 cm
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) compared to aliphatic ethers (~1100 cm

) confirms the conjugation of the oxygen lone pair with the electron-deficient aromatic ring.[1]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][9][10][11]
H NMR Analysis (Proton)
The aromatic region exhibits a classic AMX (or ABC) spin system typical of 1,2,4-trisubstituted

benzenes.[1] The nitro groups at positions 2 and 4 exert strong deshielding effects, particularly

on H3.[1]

Predicted Chemical Shifts (

, ppm in

):
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Proton (ppm) Multiplicity Coupling (Hz)
Assignment
Logic

H-3 8.70 – 8.85 Doublet (d)

Most deshielded

due to flanking

NO

groups.[1] Meta-

coupling to H-5.

[1]

H-5 8.40 – 8.55 dd ,

Deshielded by

ortho-NO

(C4) and para-

NO

(C2).[1]

H-6 7.20 – 7.40 Doublet (d)

Least

deshielded; ortho

to the electron-

donating alkoxy

group.[1]

H- 4.30 – 4.45 Triplet (t)

Methylene

adjacent to

phenoxy oxygen.

[1] Deshielded by

Ar-O.

H- 4.00 – 4.15 Triplet (t)

Methylene

adjacent to

hydroxyl.[1]

OH 2.0 – 3.5 Broad Singlet N/A

Variable.[1][3]

Disappears with

shake.[1]
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Diagnostic Feature: The large chemical shift difference between H-3 and H-6 (~1.5 ppm) is the

hallmark of the 2,4-dinitrophenyl moiety.[1] H-3 appears as a sharp doublet with a small

coupling constant (meta-coupling), distinct from the larger ortho-coupling seen in H-5 and H-6.

[1]

C NMR Analysis (Carbon-13)[1]
The spectrum displays 8 distinct signals: 6 aromatic and 2 aliphatic.[1]

Predicted Chemical Shifts (

, ppm):
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Carbon (ppm) Type
Electronic
Environment

C-1 155 – 158 Quaternary

Ipso to Oxygen.[1]

Deshielded by

electronegative O.

C-4 139 – 142 Quaternary
Ipso to NO

(para to ether).[1]

C-2 135 – 138 Quaternary
Ipso to NO

(ortho to ether).[1]

C-5 128 – 130 CH

Meta to both NO

groups (relative to

C1/C4 axis).[1]

C-3 121 – 123 CH
Between two NO

groups.[1]

C-6 114 – 116 CH

Ortho to ether,

shielded by resonance

donation from O.

C- 70 – 72 CH
Ether methylene (

).[1]

C- 60 – 62 CH
Alcohol methylene (

).[1]

Logical Workflow for Spectral Assignment
The following diagram illustrates the decision logic used to assign the aromatic protons,

ensuring self-validation of the interpretation.
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Analyze Aromatic Region (7.0 - 9.0 ppm)

Integrate Peaks: Total = 3H?

Identify Splitting Patterns

Signal at ~8.8 ppm
Small Coupling (d, J~2.5Hz)

Signal at ~8.5 ppm
Doublet of Doublets (dd, J~9, 2.5Hz)

Signal at ~7.3 ppm
Large Coupling (d, J~9Hz)

Assign H-3
(Between NO2 groups)

Assign H-5
(Ortho to H-6, Meta to H-3)

Assign H-6
(Ortho to Ether Oxygen)

Click to download full resolution via product page

Figure 2: Logic flow for assigning aromatic protons in 2,4-disubstituted systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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